molecular formula C13H14Cl2O4 B2996140 Diethyl 2-(3,5-dichlorophenyl)malonate CAS No. 1186194-50-2

Diethyl 2-(3,5-dichlorophenyl)malonate

Cat. No. B2996140
CAS RN: 1186194-50-2
M. Wt: 305.15
InChI Key: XMEBTNUDNVIYJG-UHFFFAOYSA-N
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Description

Diethyl 2-(3,5-dichlorophenyl)malonate is a chemical compound with the molecular formula C13H14Cl2O4 . It is a derivative of diethyl malonate , which is a colorless liquid with an apple-like odor and is used in perfumes . Diethyl malonate is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Molecular Structure Analysis

The molecular structure of this compound involves two carbonyl groups (−C(=O)−) neighboring a methylene group (−CH2−) in the middle of the malonic part of the molecule . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .

Scientific Research Applications

1. Synthesis of Anticancer Drug Intermediates

Diethyl 2-(3,5-dichlorophenyl)malonate and similar compounds have been explored for their potential in the synthesis of small molecule anticancer drugs. These compounds serve as important intermediates in the development of targeted inhibitors that act on cancer cell growth pathways, thereby impeding cell growth and promoting apoptosis (Xiong et al., 2018).

2. Role in Cyclocondensation Reactions

Malonates like diethyl malonates are utilized in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. These reactions are significant in synthesizing various chemical structures, which could have multiple applications in different fields of chemistry (Stadlbauer et al., 2001).

3. Hydrolysis for Synthesizing Other Compounds

The hydrolysis of diethyl 2-(perfluorophenyl)malonate, a related compound, was explored for synthesizing 2-(perfluorophenyl)malonic acid. Although direct hydrolysis did not yield the desired product, the process was useful in obtaining related compounds like 2-(perfluorophenyl)acetic acid, which is significant in avoiding the use of more toxic substances (Taydakov & Kiskin, 2020).

4. Synthesis of Bichromophoric Compounds

Diethyl malonate derivatives have been used in the synthesis of bichromophoric compounds, such as diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate. These compounds are significant for studying exciplex formation, a process important in the field of photochemistry and in the development of materials for optical applications (Yuan et al., 1989).

properties

IUPAC Name

diethyl 2-(3,5-dichlorophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEBTNUDNVIYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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